2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(3-nitrophenyl)acetamide
Description
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(3-nitrophenyl)acetamide is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a nitrophenyl group
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O4/c1-15-11-16(2)28(26-15)23-25-20(17-7-4-3-5-8-17)13-22(31)27(23)14-21(30)24-18-9-6-10-19(12-18)29(32)33/h3-13H,14H2,1-2H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGNYCJWQYDJSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CC(=O)N2CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(3-nitrophenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Synthesis of the pyrimidine ring: The pyrazole derivative is then reacted with suitable aldehydes and amines to form the pyrimidine ring.
Introduction of the nitrophenyl group: The final step involves the acylation of the pyrimidine derivative with 3-nitrophenyl acetic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative.
4-phenyl-1,6-dihydropyrimidine: A related pyrimidine compound.
N-(3-nitrophenyl)acetamide: A compound with a similar nitrophenyl group.
Uniqueness
What sets 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(3-nitrophenyl)acetamide apart is its combination of these structural elements, which may confer unique chemical and biological properties
Biological Activity
The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(3-nitrophenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.42 g/mol. Its structure features a pyrazole moiety, which is known for various biological activities, and a dihydropyrimidine core that contributes to its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of pyrazole, including the compound , exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus . The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various assays. For instance, compounds derived from similar dihydropyrimidine frameworks demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicated that certain derivatives could reduce inflammation comparable to standard anti-inflammatory drugs .
Anticancer Properties
Recent investigations into the anticancer activity of pyrazole derivatives have shown promising results. The compound's ability to induce apoptosis in cancer cells has been documented, with mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific enzymes such as alkaline phosphatase and ecto-nucleotidases. These enzymes play crucial roles in various physiological processes, including nucleotide metabolism and signal transduction pathways .
Study 1: Synthesis and Evaluation
In a study published in RSC Advances, researchers synthesized a series of pyrazole derivatives and evaluated their biological activities against human recombinant alkaline phosphatase. The findings suggested that modifications to the pyrazole ring significantly influenced enzyme inhibition .
Study 2: Anti-inflammatory Activity Assessment
Another significant study assessed the anti-inflammatory activity of related compounds using carrageenan-induced edema models in rats. The results demonstrated that certain derivatives exhibited comparable efficacy to indomethacin, a well-known anti-inflammatory drug .
Study 3: Antimicrobial Screening
A comprehensive antimicrobial screening was conducted on several pyrazole derivatives against common pathogens. The results indicated that some compounds displayed potent antibacterial activity at low concentrations, suggesting their potential as therapeutic agents against infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
